molecular formula C7H5N3O B14327343 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate CAS No. 98273-48-4

2-Diazonio-1-(pyridin-4-yl)ethen-1-olate

Cat. No.: B14327343
CAS No.: 98273-48-4
M. Wt: 147.13 g/mol
InChI Key: SHBMLQNOUOTAOH-UHFFFAOYSA-N
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Description

2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate typically involves the diazotization of 4-aminopyridine followed by the reaction with an appropriate diazo transfer reagent. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure the safe handling of diazonium salts. These methods are designed to maximize yield and minimize the decomposition of the diazonium group.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(pyridin-4-yl)ethen-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenols, aromatic amines, and various acids. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the diazonium group.

Major Products Formed

The major products formed from these reactions include azo compounds, which are widely used in dyes and pigments .

Scientific Research Applications

2-Diazonio-1-(pyridin-4-yl)ethen-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is unique due to its specific reactivity and the presence of the diazonium group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct advantages in synthetic applications compared to other similar compounds .

Properties

CAS No.

98273-48-4

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

2-diazo-1-pyridin-4-ylethanone

InChI

InChI=1S/C7H5N3O/c8-10-5-7(11)6-1-3-9-4-2-6/h1-5H

InChI Key

SHBMLQNOUOTAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)C=[N+]=[N-]

Origin of Product

United States

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